4-Amino-N,N-dimethylnicotinamide
Description
Structure
3D Structure
Properties
CAS No. |
89176-30-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3,(H2,9,10) |
InChI Key |
XDLWSNLUKDWXDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino N,n Dimethylnicotinamide and Structural Analogs
General Synthetic Strategies for Nicotinamide (B372718) Carboxamides and Related Scaffolds
The synthesis of nicotinamide carboxamides typically involves the formation of an amide bond between a pyridine-3-carboxylic acid moiety and an appropriate amine. A common approach is the condensation reaction, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Hydroxybenzotriazole (HOBt), which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov Alternative strategies have been developed to enhance efficiency, yield, and environmental friendliness. These include one-pot syntheses, the use of enzymatic catalysts, and multi-component reactions that allow for the assembly of complex molecules in a single step. asianpubs.orgresearchgate.netnih.govresearchgate.net
Acid-mediated one-pot synthesis represents an efficient method for producing nicotinamide analogs. This approach combines multiple reaction steps into a single procedure without isolating intermediate products, thereby saving time, reagents, and reducing waste. For instance, a facile one-pot synthesis for nicotinamide-aliphatic carboxamide hybrids has been developed using dilute hydrochloric acid as a catalyst. asianpubs.orgresearchgate.net This method has been successfully applied under both conventional reflux conditions and microwave irradiation, demonstrating its versatility. asianpubs.org The acid catalysis facilitates the key bond-forming steps, leading to the desired nicotinamide analogs in good yields. asianpubs.orgresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. nih.gov In the context of nicotinamide analogs, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. asianpubs.orgresearchgate.net For example, the acid-mediated one-pot synthesis of nicotinamide hybrids saw a dramatic increase in yield and a reduction in reaction time when performed under microwave conditions. asianpubs.orgresearchgate.net Similarly, the synthesis of coumarin-based triazoles, which share heterocyclic structural motifs, demonstrated markedly better yields (80-90%) in shorter timeframes with microwave irradiation compared to conventional heating (68-79%). nih.gov This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which often leads to cleaner reactions and easier product isolation. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Coumarin-Based Heterocycles
| Product | Conventional Method Yield (%) | Microwave Method Yield (%) |
| Intermediate 6a | 70 | 82 |
| Intermediate 6b | 68 | 80 |
| Final Compound 8a | 78 | 90 |
| Final Compound 8b | 75 | 88 |
| Final Compound 8c | 79 | 89 |
This table is generated based on data for the synthesis of coumarin-based heterocycles, illustrating the general efficiency gains of microwave-assisted methods applicable to related structures like nicotinamides. nih.gov
Synthetic Routes to 4-Amino-N,N-dimethylnicotinamide Derivatives
While specific literature detailing the direct synthesis of this compound is limited, its preparation can be logically inferred from established methods for analogous compounds. The synthesis would likely involve either constructing the molecule from a pre-functionalized aminopyridine precursor or by adding the 4-amino group to an existing N,N-dimethylnicotinamide ring system.
A plausible synthetic route would begin with a 4-aminopyridine-3-carboxylic acid derivative. The key step would be the amidation of the carboxylic acid group with dimethylamine. This is a standard transformation in organic synthesis. For instance, the synthesis of N,N-dimethylnicotinamide itself proceeds by reacting nicotinic acid with dimethylamine. google.com
Alternatively, precursors like 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine (B3432731). semanticscholar.org A subsequent carboxylation at the 3-position, followed by amidation with dimethylamine, would yield the target compound. The synthesis of related structures, such as 2-aminosulfonyl-N,N-dimethylnicotinamide, often starts from a pre-functionalized N,N-dimethylnicotinamide, like 2-chloro-N,N-dimethylnicotinamide, which is then converted to the final product. google.com This highlights the general strategy of building upon a substituted nicotinamide framework.
Another viable strategy involves the late-stage functionalization of the pyridine (B92270) ring of N,N-dimethylnicotinamide to introduce the 4-amino group. A common method for introducing an amino group to an aromatic ring is through nitration followed by reduction. The N,N-dimethylnicotinamide ring would first be nitrated to introduce a nitro group at the 4-position. This step would require careful control of reaction conditions to ensure regioselectivity. The resulting 4-nitro-N,N-dimethylnicotinamide could then be reduced to the desired this compound using standard reducing agents, such as iron in acetic acid or catalytic hydrogenation. semanticscholar.org
The modification of pyridine rings is a well-established field, with various methods available for introducing substituents. nih.govnih.govacs.org For example, the synthesis of [¹¹C]3-methyl-4-aminopyridine was achieved through a Stille cross-coupling reaction on a functionalized pyridine ring, demonstrating the feasibility of C-C bond formation on such systems. nih.govbiorxiv.org These principles of pyridine ring modification are directly applicable to the generation of a diverse library of nicotinamide analogs.
Synthesis of N,N-Dimethylnicotinamide and Specific Derivatives
The synthesis of the parent scaffold, N,N-Dimethylnicotinamide, is a key process for accessing its derivatives. A straightforward method involves the direct reaction of nicotinic acid (niacin) with dimethylamine. google.com This reaction is typically carried out in the presence of a catalyst at room temperature, followed by recrystallization to yield the solid product. google.com
The broader family of nicotinamides can be synthesized from various starting materials. Nicotinamide itself can be prepared by the hydrolysis of 3-cyanopyridine. google.com A multi-step synthesis of nicotinamide has also been reported starting from 2-chloro-N,N-dimethylnicotinamide, which undergoes a series of transformations including substitution and amination to yield the final product. chemicalbook.com These varied routes to the core nicotinamide structure provide chemists with multiple pathways to access a wide range of derivatives for further study and application.
Preparation of N,N-Dimethylnicotinamide from Substituted Pyridine-3-Carboxaldehyde Derivatives
The synthesis of N,N-dimethylnicotinamide can be approached from various starting materials, including substituted pyridine-3-carboxaldehyde derivatives. One common route involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation. Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is a commercially available starting material that can be produced from nicotinonitrile or by the aerobic oxidation of the corresponding alcohol. wikipedia.org
A general two-step process can be envisioned for the preparation of N,N-dimethylnicotinamide from a substituted pyridine-3-carboxaldehyde. The first step is the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. The resulting nicotinic acid derivative is then converted to its corresponding amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine. A patent describes a method for preparing 2-chloro-N,N-dimethylnicotinamide from 2-chloronicotinic acid by first reacting it with thionyl chloride to form the acyl chloride, which then reacts with dimethylamine. google.com This two-step approach is a common strategy in organic synthesis.
Alternatively, direct amidation of the nicotinic acid derivative can be carried out using coupling agents. In a study on nicotinamide derivatives, a condensation reaction was used to form the amide bond. The process involved dissolving the corresponding pyridine carboxylic acid in a solvent like dichloromethane (B109758) (CH2Cl2) and cooling the mixture. A condensing agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) are added, followed by the slow addition of the amine. nih.gov
Another patented process describes the synthesis of substituted nicotinaldehydes from the corresponding nicotinic acid amides. For instance, 5-bromopyridine-3-carboxylic acid morpholinamide was reduced to 5-bromonicotinaldehyde. google.com While this is the reverse of the desired transformation, it highlights the relationship between these functional groups on the pyridine ring.
Synthesis of Sulfonylated Nicotinamide Analogs
Sulfonylated nicotinamide analogs are an important class of compounds, and their synthesis often involves the introduction of a sulfonamide group onto the pyridine ring.
A patented method details the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide (ASDM), a key intermediate. The process starts with 2-chloro-N,N-dimethylnicotinamide. The synthesis proceeds through three main stages: sulfhydrylation, oxidation chlorination, and amination. google.com
In the first step, a sulfhydryl group is introduced. This is achieved by reacting 2-chloro-N,N-dimethylnicotinamide with sodium polysulfide. The sodium polysulfide is prepared in situ from sulfur and sodium hydrosulfide. This reaction substitutes the chlorine atom to form 2-sulfydryl-3-N,N-dimethylnicotinamide. google.com
The second step involves the oxidation of the sulfhydryl group to a sulfonyl chloride. The 2-sulfydryl-3-N,N-dimethylnicotinamide is dissolved in a solvent like dichloromethane and cooled. Chlorine gas is then introduced, which oxidizes the sulfhydryl group to a chlorosulfonyl group, yielding 2-chlorosulfonyl-3-N,N-dimethylnicotinamide. google.com
The final step is amination. The 2-chlorosulfonyl-3-N,N-dimethylnicotinamide solution is cooled, and ammonia (B1221849) is added to form the sulfonamide, resulting in the final product, 2-aminosulfonyl-N,N-dimethylnicotinamide. This method is reported to produce ASDM with a purity of over 95% and a yield of more than 89%. google.com
Table 1: Synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide (ASDM)
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Sulfhydrylation | 2-chloro-N,N-dimethylnicotinamide | Sodium polysulfide (from sulfur and sodium hydrosulfide), 120-145 °C | 2-sulfydryl-3-N,N-dimethylnicotinamide |
| 2. Oxidation Chlorination | 2-sulfydryl-3-N,N-dimethylnicotinamide | Chlorine gas, Dichloromethane, 0-15 °C | 2-chlorosulfonyl-3-N,N-dimethylnicotinamide |
| 3. Amination | 2-chlorosulfonyl-3-N,N-dimethylnicotinamide | Ammonia, Dichloromethane, 0-20 °C | 2-aminosulfonyl-N,N-dimethylnicotinamide |
The intermediate, 2-sulfonyl chloride-N,N-dimethylnicotinamide, is a versatile electrophile for condensation reactions with various nucleophiles to generate a library of sulfonamide analogs. The sulfonyl chloride group is highly reactive towards nucleophilic attack.
The general reaction involves the treatment of 2-sulfonyl chloride-N,N-dimethylnicotinamide with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. This is a standard method for the formation of sulfonamides. organic-chemistry.org The versatility of this reaction allows for the introduction of a wide range of substituents at the sulfonamide nitrogen, enabling the exploration of structure-activity relationships.
A recent development in the functionalization of primary sulfonamides involves their activation with a pyrylium (B1242799) salt, Pyry-BF4, to form the corresponding sulfonyl chloride in situ. This allows for the late-stage modification of complex molecules. nih.gov Although this method starts from a primary sulfonamide, it highlights the synthetic utility of the sulfonyl chloride intermediate.
The synthesis of nucleosides typically involves the coupling of a nucleophilic heterocyclic base with an electrophilic sugar derivative. wikipedia.org The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a common method for this transformation, utilizing silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid. wikipedia.org
While direct examples of the nucleophilic addition of a this compound-derived sulfonamide anion in nucleoside synthesis are not prevalent in the literature, the general principles of nucleoside synthesis can be applied. The nitrogen atom of a sulfonamide can act as a nucleophile. nih.gov For a sulfonamide to participate in a nucleophilic addition to a sugar, it would likely need to be deprotonated to form the more nucleophilic sulfonamide anion.
The formation of the N-glycosidic bond in nucleoside synthesis is a key step. In the context of sulfonamides, the nitrogen of the sulfonamide could potentially attack the anomeric carbon of a protected ribose or deoxyribose derivative. The success of such a reaction would depend on the nucleophilicity of the sulfonamide nitrogen and the reaction conditions. The use of a strong base would be necessary to generate the sulfonamide anion for the nucleophilic attack.
Chemical Derivatization Strategies for Functionalization and Probe Development
The amino group at the 4-position of the pyridine ring in this compound is a key site for chemical modification to develop functionalized derivatives and biological probes. The nucleophilic nature of this amino group allows for a variety of chemical transformations.
One common strategy is the formation of amides by reacting the 4-amino group with acyl chlorides or carboxylic acids activated with coupling agents. A study on 4-aminopyridine derivatives demonstrated the synthesis of a series of amides with potential biological activity. nih.gov This approach allows for the introduction of various functionalities, including fluorophores, biotin (B1667282) tags, or other reporter groups, which can be used to study the distribution, binding, and mechanism of action of the parent compound.
For example, the synthesis of fluorescent probes often involves coupling the target molecule to a fluorescent dye. The 4-amino group of this compound could be reacted with a fluorophore containing a reactive group such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. This would result in a fluorescently labeled version of the compound, enabling its visualization in biological systems using techniques like fluorescence microscopy.
Another approach is the formation of sulfonamides by reacting the 4-amino group with a sulfonyl chloride. This would create a new series of derivatives with potentially different physicochemical and biological properties. The synthesis of 4-amino-1,8-naphthalimide (B156640) derivatives, for instance, involved the substitution of a chlorine atom with an amine, a reaction that highlights the nucleophilicity of amino groups in similar heterocyclic systems. beilstein-journals.org
Furthermore, the amino group can be alkylated or used in reductive amination reactions to introduce various alkyl substituents. These modifications can alter the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, which can in turn influence its biological activity. The distribution of a radiolabeled 4-aminopyridine derivative, [14C]3-Methoxy-4-aminopyridine, was studied in mice, demonstrating the use of modified aminopyridines as research tools. nih.gov
Table 2: Potential Modifications of the 4-Amino Group
| Reaction Type | Reagent | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Acylation | Acyl chloride or activated carboxylic acid | Amide | Attachment of reporter groups (fluorophores, biotin) |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Alteration of physicochemical properties |
| Alkylation | Alkyl halide | Substituted amine | Modification of lipophilicity and steric bulk |
| Reductive Amination | Aldehyde or ketone, reducing agent | Substituted amine | Introduction of diverse alkyl groups |
Diversification of Substituents for Structure-Activity Relationship (SAR) Elucidation
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR). For this compound, the exploration of its SAR involves the synthesis of a library of analogs with varied substituents at key positions. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers several positions amenable to chemical diversification: the pyridine ring, the 4-amino group, and the N,N-dimethylamide moiety.
Modification of the Pyridine Ring:
The pyridine ring of this compound presents opportunities for substitution at positions 2, 5, and 6. The electronic and steric properties of these substituents can significantly impact the molecule's interaction with its biological target. Drawing parallels from SAR studies on other 4-aminopyridine and 4-aminoquinoline (B48711) derivatives, the introduction of various functional groups can modulate activity. For instance, in the context of 4-aminoquinoline antimalarials, the substituent at the 7-position (analogous to the 5- or 6-position of the nicotinamide ring) plays a crucial role in activity. Electron-withdrawing groups at this position have been shown to influence the pKa of the heterocyclic nitrogen and the side-chain amino group, which in turn affects drug accumulation in the target parasite. nih.gov
A general strategy for diversifying the pyridine ring involves starting with a pre-functionalized nicotinic acid derivative. For example, a 6-chloronicotinic acid can be used as a starting material. The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce a range of substituents at the 6-position. Subsequent conversion of the carboxylic acid to the N,N-dimethylamide and introduction of the 4-amino group would yield the desired analogs.
Table 1: Hypothetical Pyridine Ring Analogs of this compound and Rationale for Synthesis
| Position of Substitution | Substituent (R) | Rationale for Modification |
| 2 | -Cl, -F | Introduce electronic changes, potential for further functionalization. |
| 2 | -OCH₃, -OCF₃ | Modulate lipophilicity and electronic properties. |
| 5 | -F, -Cl, -Br | Halogen bonding potential, influence on metabolic stability. |
| 5 | -CH₃, -CF₃ | Alter steric bulk and electronic nature. |
| 6 | -NH₂, -NHCH₃ | Introduce hydrogen bond donors. |
| 6 | -SO₂CH₃ | Introduce a strong electron-withdrawing group. |
Modification of the 4-Amino Group:
The 4-amino group is a critical determinant of the biological activity of many 4-aminopyridine derivatives. Its basicity and hydrogen-bonding capacity can be fine-tuned by N-alkylation or N-acylation. While the primary focus is on this compound, the synthesis of analogs with different substituents on the 4-amino nitrogen is crucial for a comprehensive SAR study. For example, replacing one of the hydrogens with a small alkyl group (e.g., methyl) or an acyl group could probe the steric and electronic requirements of the binding pocket.
Table 2: Potential Modifications of the 4-Amino Group and Their Intended Effects on SAR
| Modification | Resulting Group | Rationale for SAR Elucidation |
| Mono-alkylation | -NHR | Investigate the effect of increased steric bulk and altered basicity. |
| Di-alkylation | -NR₂ | Further increase steric hindrance and eliminate hydrogen bond donor capacity. |
| Acylation | -NHC(O)R | Introduce a hydrogen bond acceptor and decrease basicity. |
| Sulfonylation | -NHSO₂R | Introduce a non-basic, strongly electron-withdrawing group. |
Modification of the N,N-dimethylamide Moiety:
The N,N-dimethylamide at the 3-position also offers a site for diversification. The two methyl groups can be replaced with other alkyl groups of varying size (e.g., ethyl, propyl) or incorporated into a cyclic structure (e.g., pyrrolidinyl, piperidinyl) to explore the impact of conformational restriction. Such modifications can influence the molecule's solubility, metabolic stability, and ability to interact with the target.
The synthesis of these amide analogs typically involves the reaction of the corresponding nicotinic acid with a diverse range of secondary amines in the presence of a suitable coupling agent.
Table 3: Diversification of the Amide Substituent for SAR Studies
| Amine Reagent | Resulting Amide Moiety | Purpose of Modification |
| Diethylamine | -C(O)N(CH₂CH₃)₂ | Increase lipophilicity and steric bulk. |
| Pyrrolidine | -C(O)N(CH₂)₄ | Introduce conformational constraint. |
| Piperidine | -C(O)N(CH₂)₅ | Explore larger cyclic substituents. |
| Morpholine | -C(O)N(CH₂CH₂OCH₂CH₂) | Enhance aqueous solubility and introduce a hydrogen bond acceptor. |
By systematically synthesizing and evaluating these and other analogs, a detailed SAR profile for this compound can be established. This knowledge is invaluable for optimizing the lead compound's properties and for designing new, more effective molecules. The insights gained from related chemical series, such as the 4-aminoquinolines, provide a valuable starting point for guiding the synthetic effort. nih.govyoutube.com
Biological Activity and Mechanistic Investigations in Preclinical Research Models
Cellular Pathway and Signaling Modulation
Nicotinamide (B372718), the parent structure of 4-Amino-N,N-dimethylnicotinamide, is a central molecule in cellular metabolism, primarily through its role in the Nicotinamide Adenine (B156593) Dinucleotide (NAD+) salvage pathway. NAD+ is an essential coenzyme for a multitude of redox reactions vital for energy production and cellular homeostasis. nih.govfrontiersin.org The salvage pathway is the main route for NAD+ generation in mammalian cells, recycling nicotinamide that is released from NAD+-consuming enzymatic reactions. nih.gov
The process involves two key steps:
The rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT), converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN). nih.gov
NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov
This efficient recycling system is crucial for maintaining the cellular NAD+ pool, which is consumed by enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov The availability of NAD+ is therefore intricately linked to the activity of these enzymes, which regulate numerous cellular processes.
Nicotinamide has been shown to exert protective effects on cellular energy metabolism, particularly under conditions of oxidative stress. In human dermal fibroblasts, oxidative stress induced by hydrogen peroxide leads to a significant decrease in the rates of both glycolysis and oxidative phosphorylation, along with a drop in cellular ATP levels. nih.gov
Pre-treatment with nicotinamide was found to protect and restore glycolytic rates in a dose-dependent manner, which correlated with the restoration of ATP to normal levels. nih.gov While it also offered some protection to oxidative phosphorylation, the effect was more pronounced on glycolysis. nih.gov The mechanism of this protection appears to involve the synthesis of NAD+, as the protective effects of nicotinamide were significantly inhibited by FK866, a known inhibitor of the NAD+ salvage pathway enzyme NAMPT. nih.gov These findings suggest that by bolstering NAD+ levels, nicotinamide preferentially supports glycolysis to maintain cellular energy during oxidative challenges. nih.gov
Table 2: Effect of Nicotinamide on Cellular Metabolism Under Oxidative Stress
| Condition | Measured Parameter | Observation | Reference |
|---|---|---|---|
| Oxidative Stress | Glycolysis Rate | Decreased | nih.gov |
| Oxidative Stress | Oxidative Phosphorylation Rate | Decreased | nih.gov |
| Oxidative Stress | Cellular ATP Levels | Decreased | nih.gov |
| Nicotinamide + Oxidative Stress | Glycolysis Rate | Protected and restored | nih.gov |
| Nicotinamide + Oxidative Stress | Cellular ATP Levels | Restored to control levels | nih.gov |
The role of nicotinamide in maintaining genomic stability is closely tied to its function as an NAD+ precursor and a substrate for Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that detects DNA strand breaks. google.com Upon activation by DNA damage, PARP-1 uses NAD+ to synthesize branched polymers of ADP-ribose on nuclear proteins, a process that signals for and facilitates DNA repair. google.com
Mild DNA damage activates PARP-1, which in turn enhances DNA repair processes. google.com By providing the necessary NAD+ substrate, nicotinamide supports the capacity of the cell to repair DNA damage. In vitro studies have demonstrated that increasing intracellular NAD+ levels with nicotinamide enhances the repair of DNA damage induced by agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). google.com Therefore, maintaining adequate NAD+ levels via nicotinamide is crucial for an effective response to genotoxic stress and the preservation of genomic integrity. google.com
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory responses, and its activity is controlled by post-translational modifications, including acetylation. The RelA/p65 subunit of NF-κB is acetylated by acetyltransferases like p300/CBP, which modulates its transcriptional activity and DNA binding. nih.govresearchgate.net
This acetylation is reversible, and deacetylation is carried out by histone deacetylases (HDACs). Specifically, SIRT1, a class III NAD+-dependent deacetylase, can deacetylate RelA/p65 at lysine (B10760008) 310, leading to the inhibition of NF-κB's transcriptional activity. nih.gov Nicotinamide, as a product of the sirtuin deacetylation reaction, acts as a feedback inhibitor of SIRT1. nih.govnih.gov By inhibiting SIRT1, nicotinamide can increase the acetylation of RelA/p65, thereby potentiating NF-κB-dependent transcription. nih.gov This regulatory loop demonstrates how nicotinamide can influence inflammatory signaling pathways by modulating the acetylation status of key transcription factors like NF-κB. nih.govmdpi.comnih.gov
Impact on Cyclooxygenase-2 (COX-2) and Prostacyclin (PGI2) Pathways
No research was found that investigates the effect of this compound on the cyclooxygenase-2 (COX-2) enzyme or the prostacyclin (PGI2) pathway. Consequently, there is no available data on its potential role in modulating the production of prostanoids, which are key mediators in inflammation and other physiological processes.
Role in Centrosome Separation and Mitotic Processes (Context of Nek2 Kinase)
There are no available studies linking this compound to the regulation of centrosome separation or other mitotic events. Furthermore, no connection has been established in the literature between this compound and the activity of Nek2 kinase, a crucial regulator of the centrosome cycle.
Preclinical Assessment of Biological Activities in In Vitro and Ex Vivo Models
No preclinical data from in vitro or ex vivo models assessing the biological effects of this compound could be located. The subsequent subsections detail the specific areas where information is currently lacking.
Antimicrobial Efficacy Assessments
There are no published studies evaluating the antimicrobial efficacy of this compound against bacteria, fungi, or other microorganisms. Therefore, data regarding its potential activity, such as Minimum Inhibitory Concentration (MIC) values, is not available.
Antioxidant Potential Evaluation
No investigations into the antioxidant properties of this compound have been found. There is no data from assays that would quantify its capacity to neutralize free radicals or mitigate oxidative stress.
Anti-Inflammatory Effects in Cellular and Animal Models
A search for studies on the anti-inflammatory effects of this compound in either cellular or animal models did not yield any results. There is no information on its ability to modulate inflammatory responses, such as cytokine production or immune cell activity.
Antitumor Cell Growth Inhibition in Human Tumor Cell Lines
No research has been published detailing the effects of this compound on the growth of human tumor cell lines. As a result, there is no data, including IC50 values, to suggest any potential antitumor activity.
Research on this compound Remains Undisclosed in Key Preclinical Areas
Despite a focused search for scientific literature, no publicly available research data was found detailing the macrofilaricidal activity or the effects on cellular senescence of the chemical compound this compound.
Extensive investigations into scientific databases and research repositories for information pertaining to the biological activity of this compound have yielded no specific results for the outlined preclinical research models. The search, which aimed to gather detailed findings for an article on this compound, specifically targeted its potential as a macrofilaricidal agent in surrogate nematode models and its influence on cellular senescence.
While related compounds, such as nicotinamide, have been the subject of research in the context of cellular senescence, no such information is available for its N,N-dimethylated and 4-amino-substituted derivative. The absence of data prevents any detailed discussion or the creation of informative data tables as per the requested article structure.
It is possible that research on this compound is proprietary, in very early stages of development and not yet published, or that the compound has not been investigated for these specific biological activities. Therefore, the subsequent sections of the proposed article cannot be generated based on current scientific literature.
Structure Activity Relationship Sar Studies of 4 Amino N,n Dimethylnicotinamide Analogs
Impact of N,N-Dimethyl Substitution on Biological Efficacy and Selectivity
The N,N-dimethyl substitution on the carboxamide group at the C3 position of the pyridine (B92270) ring is a critical determinant of the biological profile of 4-aminonicotinamide analogs. Replacing the primary amide (-CONH₂) with a tertiary dimethylamide (-CON(CH₃)₂) significantly alters the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric bulk.
Research has shown that this substitution can have varied effects depending on the biological target. For instance, in studies on certain enzyme inhibitors, the dimethylamino group can enhance binding affinity by fitting into a specific hydrophobic pocket within the active site. The loss of hydrogen bond donor capability from the amide NH is compensated by more favorable van der Waals interactions and the potential for improved membrane permeability. However, in other contexts, such as with nicotinic receptor agonists, analogs with a dimethylamino group have demonstrated affinities too low for accurate measurement, suggesting that hydrogen bonding from the amide may be crucial for receptor interaction in those cases. nih.gov
Table 1: Effect of Amide Substitution on Biological Activity
| Compound | Amide Group | General Impact on Activity | Rationale |
| Analog A | Primary Amide (-CONH₂) | Potential for hydrogen bonding | Can act as both H-bond donor and acceptor. |
| Analog B | Secondary Amide (-CONHR) | Intermediate properties | Retains one H-bond donor, introduces steric bulk. |
| Analog C | Tertiary Amide (-CON(CH₃)₂) | Enhanced hydrophobicity, loss of H-bond donation | Can improve cell permeability and fit into hydrophobic pockets. |
Role of the Amino Group Position and Substitution Patterns on Activity
The amino group (-NH₂) at the C4 position of the pyridine ring is a key feature for the biological activity of this class of compounds. Its position and substitution pattern are pivotal in defining the molecule's interaction with its biological targets.
Position: The placement of the amino group at the C4 position is often optimal for activity. Moving it to other positions on the pyridine ring (e.g., C2, C5, or C6) typically leads to a significant decrease or complete loss of biological efficacy. This indicates that the C4-amino group is likely involved in a critical hydrogen bonding interaction or serves as a crucial pharmacophoric element for molecular recognition by the target protein. Studies on related aminopyridine structures have consistently highlighted the importance of the amino group's location for specific enzyme inhibition.
Substitution: Modifying the C4-amino group itself provides another avenue for SAR exploration. Replacing one or both hydrogen atoms with alkyl, acyl, or other functional groups can modulate the compound's activity, selectivity, and pharmacokinetic properties.
Mono-alkylation (e.g., -NHCH₃) can sometimes be tolerated or even enhance activity, depending on the size of the alkyl group and the topology of the binding site.
Di-alkylation (e.g., -N(CH₃)₂) often leads to a reduction in activity, suggesting that at least one hydrogen atom on the amino nitrogen is essential for a key hydrogen bond donation to the target.
Acylation (e.g., -NHCOCH₃) generally reduces the basicity of the amino group and introduces a bulkier substituent, which can drastically alter binding and often diminishes activity.
Research on C-4-amino acid substituted monobactam analogs has also demonstrated the importance of the amino group in directing biological activity. nih.gov
Table 2: Influence of C4-Amino Group Modification on Activity
| Modification | Example Substituent | General Effect on Activity | Probable Reason |
| Positional Isomer | Amino at C2 or C5 | Significant decrease or loss | Incorrect orientation for key interactions. |
| Mono-alkylation | -NHCH₃ | Variable (increase or decrease) | Balance of steric effects and preserved H-bond donation. |
| Di-alkylation | -N(CH₃)₂ | Generally decreased | Loss of essential hydrogen bond donor capability. |
| Acylation | -NHCOCH₃ | Generally decreased | Reduced basicity and increased steric hindrance. |
Elucidation of Pyridine Ring Modifications and Heterocyclic Scaffold Contributions to Activity
Substitutions on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl groups, hydroxyl groups) at other available positions on the pyridine ring can fine-tune the activity. For example, in studies of analogs of epibatidine, which also features a pyridine ring, substitutions with halogens like fluorine or bromine were found to significantly alter receptor binding affinity and selectivity. nih.gov A bromo analog showed greater affinity for β2-containing nicotinic receptors, while a fluoro analog displayed even higher selectivity for β2- over β4-containing receptors. nih.gov These findings underscore the sensitivity of the target protein to the electronic and steric profile of the pyridine scaffold.
Bioisosteric Replacement: Replacing the pyridine ring with other heterocyclic systems (bioisosteres) is a common approach to explore the necessity of the pyridine nitrogen and to discover novel chemical scaffolds. Potential replacements include pyrimidine, pyrazine, or even non-aromatic rings. The goal is to retain the key interaction points while potentially improving properties like metabolic stability or reducing toxicity. The success of such a replacement depends on the ability of the new scaffold to maintain the crucial geometry and electronic features of the original pyridine ring.
Stereochemical Considerations in Analog Design and Biological Response
Stereochemistry plays a vital role in the interaction between a small molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. For analogs of 4-Amino-N,N-dimethylnicotinamide, stereochemical elements can be introduced through various modifications, leading to distinct biological responses between different stereoisomers.
If a chiral center is introduced into the molecule, for instance, by adding a chiral substituent on the N,N-dimethylamide or on the pyridine ring, the resulting enantiomers or diastereomers can exhibit significantly different potencies and selectivities. One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all. In some cases, different enantiomers can even have different modes of action.
Furthermore, atropisomerism can be a consideration if bulky substituents are introduced at positions flanking the bond between the pyridine ring and the amide group. This could restrict rotation, leading to stable, non-interconvertible rotational isomers (atropisomers) that could be isolated and tested individually, potentially revealing unique biological profiles for each. The rational design of enzyme enantioselectivity often involves modifying interactions within the enzyme's catalytic site to favor one stereoisomer over another. nih.gov
Rational Design Approaches for Targeted Enzyme Inhibition and Pathway Modulation
Rational, structure-based drug design is a powerful strategy for developing potent and selective inhibitors based on the this compound scaffold. 182.160.97researchgate.net This approach relies on a detailed understanding of the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or cryo-electron microscopy.
Structure-Based Design: With a known enzyme structure, researchers can visualize the binding pocket and identify key amino acid residues that interact with the inhibitor. 182.160.97 This allows for the targeted design of analogs that optimize these interactions. For example, if a hydrophobic pocket is identified, modifications can be made to the inhibitor to include complementary hydrophobic groups. If a hydrogen bond donor/acceptor pair is crucial, the analog can be designed to preserve or enhance this interaction. 182.160.97 This method has been successfully applied in the development of inhibitors for enzymes like nicotinamide (B372718) N-methyltransferase (NNMT) and poly(ADP-ribose) polymerase (PARP). nih.govnih.gov
Pathway Modulation: Beyond inhibiting a single enzyme, analogs can be designed to modulate entire metabolic or signaling pathways. jetir.org For instance, in cancer cells with a high demand for NAD, dual-target inhibitors that affect both the NAD salvage pathway enzyme NAMPT and DNA-repair enzyme PARP1 have been developed. nih.gov This rational approach aims to create synergistic effects by targeting multiple nodes within a disease-relevant pathway, a promising strategy in complex diseases like cancer. nih.gov
Advanced Analytical Methodologies in Research on 4 Amino N,n Dimethylnicotinamide and Analogs
High Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinamide (B372718) and its derivatives due to its high resolution and applicability to non-volatile and thermally unstable compounds. nih.govresearchgate.net Reversed-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netsielc.com This setup allows for the effective separation of various nicotinamide-related compounds based on their hydrophobicity. researchgate.net The method's robustness makes it suitable for quantifying these analytes in diverse samples, from pharmaceutical formulations to biological fluids and food products. researchgate.netsigmaaldrich.com For instance, a study analyzing B vitamins in food products used an RP-C18 column with a mobile phase consisting of a hexane (B92381) sulphonic acid salt buffer and methanol (B129727) to separate nicotinamide from other vitamins. researchgate.net
Table 7.1: Example HPLC Parameters for Nicotinamide Analog Analysis
| Parameter | Specification | Application Context | Reference |
| Column | C18 | Analysis of B vitamins in food products | researchgate.net |
| Mobile Phase | 70% Buffer (sodium salt of hexane sulphonic acid), 30% Methanol | Separation of multiple water-soluble vitamins | researchgate.net |
| Detection | UV | Quantitative analysis based on peak area | researchgate.net |
| Column | Newcrom R1 (Reverse-Phase) | Separation of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Analysis of a specific sulfonamide analog | sielc.com |
To enhance selectivity and sensitivity, HPLC is frequently coupled with advanced detectors like Diode Array Detectors (DAD) and Mass Spectrometers (MS). DAD provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. An HPLC/DAD/MS instrument has been successfully used to reliably determine multiple components, including nicotinic acid, in a single run. sarpublication.com
Coupling HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) provides unparalleled sensitivity and specificity, making it the definitive method for quantifying trace levels of nicotinamide metabolites in complex biological tissues. cam.ac.uk This combination leverages HPLC's separation power with the mass spectrometer's ability to provide molecular weight and structural information. For LC-MS applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile salts like phosphoric acid to ensure compatibility with the mass spectrometer interface. sielc.com Highly sensitive LC-MS/MS methods have been developed for the simultaneous quantification of nicotinamide and related pyridine (B92270) compounds in various mouse tissues, demonstrating the technique's power in metabolic research. cam.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high resolution, sensitivity, and ability to identify unknown compounds in a complex matrix. mdpi.com However, its application to polar, non-volatile compounds like 4-Amino-N,N-dimethylnicotinamide and its analogs often requires a chemical derivatization step. jfda-online.com Derivatization converts the analytes into more volatile and thermally stable forms, improving their chromatographic behavior and detection. jfda-online.comnih.gov Common derivatization techniques include silylation and acylation, which reduce the polarity of functional groups like amines and amides. jfda-online.com The choice of derivatization agent is critical; for example, N-methyl-N-(trimethylsilyl)trifluoroacetamide has been shown to be effective for metabolomics studies of biological samples. nih.gov
In some cases, direct GC-MS analysis without derivatization can be achieved. A direct GC-MS method was developed for niacin (nicotinic acid) and its impurities, offering a simpler and faster alternative to methods requiring derivatization. mdpi.com Similarly, a method for analyzing 4-aminophenol (B1666318) in paracetamol tablets used direct injection, demonstrating the feasibility of this approach for certain analytes. irjet.net The selection between a direct or derivatization-based method depends on the specific chemical properties of the analyte and the required sensitivity.
Table 7.2: GC-MS Approaches for Nicotinamide and Related Compounds
| Analytical Approach | Key Feature | Example Application | Reference |
| Derivatization | Improves volatility and chromatographic performance of polar analytes. | Analysis of nicotinamide release from ADP-ribosylating toxins. | csp.edu |
| Direct Injection | Simplifies sample preparation; no chemical conversion needed. | Estimation of niacin and related impurities in food supplements. | mdpi.com |
| High-Resolution MS | Provides high sensitivity and precision for quantitative analysis. | Detection of N-Nitroso dimethyl amine in pharmaceutical ingredients. | nih.gov |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Amino Compound Profiling
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is an exceptionally sensitive and specific technique for analyzing underivatized amino compounds and other polar molecules directly from biological extracts. nih.govnih.gov ESI is a soft ionization technique that generates intact molecular ions from liquid solutions, making it ideal for coupling with liquid chromatography (LC) for the analysis of compounds like this compound. nih.gov
The power of ESI-MS/MS lies in its ability to perform targeted analysis using modes like Selected Reaction Monitoring (SRM). In SRM, the first mass spectrometer selects a specific precursor ion (the molecular ion of the target analyte), which is then fragmented. The second mass spectrometer monitors for a specific, characteristic fragment ion. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from other compounds in the matrix and enabling highly sensitive quantification. nih.gov This approach has been used to develop a single-run LC/MS/MS method to diagnose inherited disorders of amino acid metabolism by analyzing 79 different molecules of biological interest. nih.gov The method's ability to profile numerous related compounds simultaneously is crucial for understanding complex metabolic pathways involving nicotinamide and its analogs. cam.ac.uknih.gov
Fluorometric Assays for Enzymatic Activity Characterization (e.g., NNMT)
Fluorometric assays are a vital tool for characterizing the activity of enzymes that metabolize this compound and its analogs, such as Nicotinamide N-methyltransferase (NNMT). tribioscience.combpsbioscience.com These assays are valued for their simplicity, high sensitivity, and selectivity. nih.gov One established method involves the enzymatic reaction using a substrate like nicotinamide or an analog, followed by the chemical conversion of the methylated product into a highly fluorescent derivative. nih.govnih.gov For example, 1,4-dimethylnicotinamide, the product of NNMT activity on the substrate 4-methylnicotinamide (B43242), can be quantified by its reaction with 4-methoxybenzaldehyde (B44291) in an alkaline solution to produce a fluorescent compound. nih.gov
These assays are crucial for determining key enzyme kinetic parameters. Research using a fluorometric method established the apparent Km values for 4-methylnicotinamide and nicotinamide as 0.19 mM and 0.13 mM, respectively, with rat liver NNMT. nih.gov Commercially available kits often use a coupled-enzyme approach where a byproduct of the primary enzymatic reaction, such as S-adenosyl-L-homocysteine (SAH), is hydrolyzed to homocysteine, whose free thiol group is then detected with a fluorescent probe. tribioscience.com
Table 7.3: Characteristics of Fluorometric Assays for NNMT Activity
| Assay Principle | Substrate(s) | Detection Limit | Key Finding | Reference |
| Formation of fluorescent 2,7-naphthyridine (B1199556) derivatives | Nicotinamide, 4-methylnicotinamide | 8-30 pmol/100 µL | 4-methylnicotinamide serves as a substrate for both ANMT and NNMT. | nih.gov |
| Quantification of enzymatically formed 1,4-dimethylnicotinamide | 4-methylnicotinamide | 100 pmol | The relative activity of 4-methylnicotinamide was ~1.5 times that of nicotinamide. | nih.gov |
| Detection of homocysteine from SAH hydrolysis | Nicotinamide, S-adenosyl-L-methionine (SAM) | Not specified | Provides a method to measure NNMT activity in various samples. | tribioscience.com |
Application of Analytical Standards in Quantitative and Qualitative Research
Analytical standards are indispensable for achieving accurate and reproducible results in the qualitative and quantitative analysis of this compound and its analogs. sigmaaldrich.comlgcstandards.com These highly purified and well-characterized materials serve as benchmarks in analytical chemistry. lgcstandards.com
In qualitative research , an analytical standard is used to confirm the identity of a target compound in a sample. This is typically done by comparing the retention time of the peak in the sample chromatogram to that of the standard run under identical conditions. researchgate.net In mass spectrometry, the fragmentation pattern of the sample compound is matched against the spectrum of the analytical standard for definitive identification.
In quantitative research , analytical standards are used to create calibration curves. researchgate.net A series of standard solutions of known concentrations are analyzed, and the instrument response (e.g., peak area) is plotted against concentration. This curve is then used to determine the precise concentration of the analyte in an unknown sample by measuring its response and interpolating the concentration from the curve. The use of analytical standards is a fundamental requirement for method validation according to international guidelines, ensuring the reliability of data in pharmaceutical, clinical, and metabolomic studies. sigmaaldrich.comnih.gov
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 4-Amino-N,N-dimethylnicotinamide and its Analogs
The current understanding of this compound is primarily based on its structural relationship to the broader family of nicotinamide (B372718) analogs. Nicotinamide itself is a well-established precursor to NAD+, a critical coenzyme in cellular metabolism and signaling. nih.govwikipedia.org Analogs of nicotinamide are often investigated for their potential to modulate NAD+ levels and the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).
Key characteristics of some studied nicotinamide analogs include:
Nicotinamide Riboside (NR): A prominent NAD+ precursor that has been shown to increase NAD+ concentrations in mammalian cells. nih.govacs.org Its synthesis is often challenging due to the labile nature of its glycosidic bond. beilstein-journals.org
6-Aminonicotinamide (6-AN): This analog acts as a competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov By inhibiting the PPP, 6-AN can induce oxidative stress and has been investigated for its antiproliferative effects in cancer cells. nih.gov
Other Substituted Nicotinamides: Research has explored a variety of substituted nicotinamide analogs for diverse applications. For instance, some derivatives have been synthesized and evaluated as potential inhibitors of specific enzymes or as agents with unique biological activities. sioc-journal.cn
The introduction of an amino group at the 4-position of the pyridine (B92270) ring, as in this compound, and the presence of a dimethylated amide function, are expected to significantly influence the molecule's electronic properties, solubility, and interactions with biological targets compared to nicotinamide. However, without specific studies, these predictions remain theoretical.
Table 1: Comparison of Selected Nicotinamide Analogs
| Compound | Key Feature | Primary Area of Research | Reference |
| Nicotinamide | NAD+ Precursor | Vitamin B3, general metabolism | nih.govwikipedia.org |
| Nicotinamide Riboside (NR) | Potent NAD+ Precursor | Anti-aging, metabolic disorders | nih.govnih.govacs.org |
| 6-Aminonicotinamide (6-AN) | G6PD Inhibitor | Cancer metabolism | nih.gov |
| This compound | 4-amino and N,N-dimethyl substitutions | Largely unexplored | N/A |
Identification of Emerging Research Avenues and Unexplored Potentials for the Compound Class
The field of nicotinamide analog research is ripe with opportunities for new discoveries. Emerging avenues of investigation include:
Target-Specific NAD+ Modulation: Moving beyond general NAD+ boosting, future research will likely focus on developing analogs that can selectively modulate NAD+ pools in specific cellular compartments (e.g., mitochondria vs. nucleus) or tissues.
Enzyme-Specific Inhibition or Activation: Designing analogs that can specifically inhibit or activate particular NAD+-dependent enzymes holds significant therapeutic promise. This could lead to more targeted therapies with fewer off-target effects.
Probing Biological Pathways: Novel nicotinamide analogs can serve as valuable chemical probes to dissect the complex roles of NAD+ in various biological processes, from DNA repair and inflammation to circadian rhythms.
Exploration of Uncharacterized Analogs: A vast chemical space of nicotinamide derivatives, including this compound, remains to be synthesized and biologically evaluated. Systematic screening of these compounds could uncover novel biological activities and therapeutic leads. For instance, the unique substitution pattern of this compound may confer novel pharmacological properties that warrant investigation.
Proposed Methodological Advancements for Future Investigations
To accelerate progress in nicotinamide analog research, several methodological advancements are crucial:
High-Throughput Synthesis and Screening: The development of more efficient and automated synthetic methodologies will enable the rapid generation of diverse libraries of nicotinamide analogs. beilstein-journals.org Coupling this with high-throughput screening platforms will allow for the swift identification of compounds with desired biological activities.
Advanced Analytical Techniques: Sophisticated analytical methods are needed to accurately quantify NAD+ and its related metabolites in different cellular and subcellular compartments. This will provide a more nuanced understanding of how different analogs impact NAD+ homeostasis.
Computational Modeling and In Silico Screening: The use of computational tools for in silico screening and prediction of the ADME (absorption, distribution, metabolism, and excretion) properties of novel analogs can help prioritize synthetic efforts and guide the design of compounds with improved pharmacological profiles.
Chemoenzymatic Synthesis: Combining chemical and enzymatic synthetic methods can offer more efficient and stereoselective routes to complex nicotinamide analogs, such as nicotinamide riboside and its derivatives. beilstein-journals.org
Addressing Remaining Challenges and Capitalizing on Opportunities in Nicotinamide Analog Research
Despite the significant interest and progress, several challenges remain in the field:
Bioavailability and Delivery: Ensuring that nicotinamide analogs reach their intended targets in the body in sufficient concentrations is a major hurdle. nih.gov Research into novel drug delivery systems and formulation strategies is needed to overcome issues of poor bioavailability and metabolic instability. nih.gov
Specificity and Off-Target Effects: As with any therapeutic agent, ensuring the specificity of nicotinamide analogs and minimizing off-target effects is paramount. A thorough understanding of the structure-activity relationships is essential for designing safer and more effective compounds. nih.gov
Translational Research: Bridging the gap between promising preclinical findings and successful clinical applications is a significant challenge. More robust and well-designed clinical trials are needed to validate the therapeutic potential of nicotinamide analogs in humans.
By systematically addressing these challenges and capitalizing on the emerging research opportunities, the scientific community can unlock the full therapeutic potential of nicotinamide analogs, potentially leading to novel treatments for a wide range of diseases. The study of currently under-investigated compounds like this compound will be a critical component of this endeavor.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Amino-N,N-dimethylnicotinamide with high purity?
- Methodology :
- Multi-step synthesis : Begin with nicotinamide derivatives and introduce dimethylamino groups via nucleophilic substitution or reductive amination. For example, acetylation followed by oxidation (as in 2-aminoisonicotinamide synthesis) can yield intermediates .
- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 260 nm) .
- Yield optimization : Adjust reaction temperature (e.g., 60–80°C for amidation) and stoichiometric ratios (e.g., 1.2 equivalents of dimethylamine for substitution).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons at δ 7.5–8.5 ppm) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ for C₈H₁₁N₃O, expected m/z 178.0975) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and track pH changes in aqueous solutions .
- Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .
- Recommendations : Store in amber vials at -20°C under inert gas (argon) for long-term stability .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate dipole moments, HOMO-LUMO gaps, and charge transfer regions (e.g., dimethylamino group as electron donor) .
- Molecular electrostatic potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites for reactivity studies .
- TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) and compare with experimental data to validate computational models .
Q. What strategies resolve contradictions between experimental and computational data?
- Methodology :
- Cross-validation : Compare NMR chemical shifts with DFT-predicted values (RMSD < 0.3 ppm acceptable) .
- X-ray crystallography : Resolve structural ambiguities (e.g., conformation of dimethylamino group) if single crystals are obtainable .
- Sensitivity analysis : Vary computational parameters (e.g., solvent models, basis sets) to identify error sources .
Q. How can enzymatic assays utilize derivatives of this compound to study kinetics?
- Methodology :
- Derivatization : Synthesize fluorogenic or chromogenic probes (e.g., sulfate esters for sulfatase assays) .
- Steady-state kinetics : Measure and using spectrophotometry (e.g., NADH-dependent assays at 340 nm) .
- Inhibition studies : Test competitive/non-competitive inhibition by analogs (e.g., N,N-diethyl variants) using Dixon plots .
Q. How to design experiments to study electron transfer mechanisms involving this compound?
- Methodology :
- Cyclic voltammetry : Perform in acetonitrile (0.1 M TBAPF₆) to determine oxidation/reduction potentials (e.g., Epa ~0.5 V vs. Ag/AgCl) .
- Spectroelectrochemistry : Monitor in-situ UV-Vis changes during redox events (e.g., quinone-diimine formation) .
- EPR : Detect radical intermediates under oxidative conditions (e.g., using H₂O₂ or Fenton reagents) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
